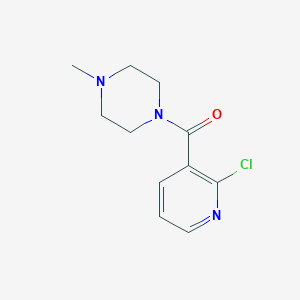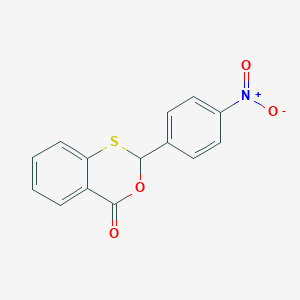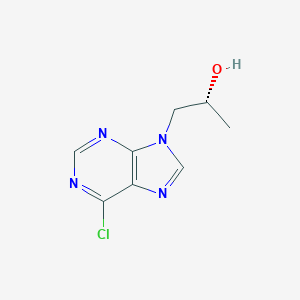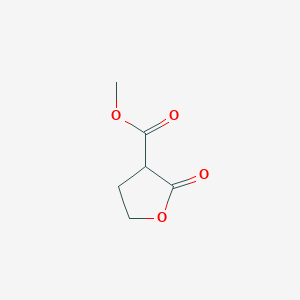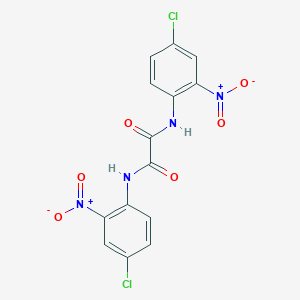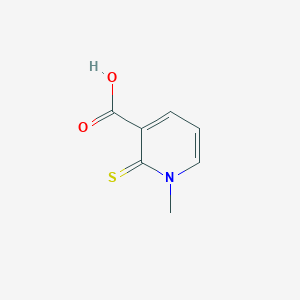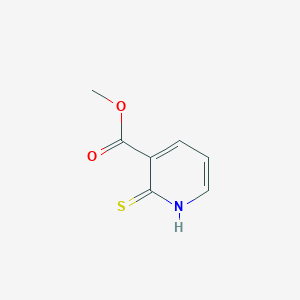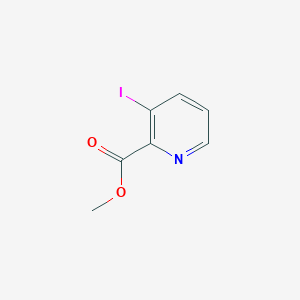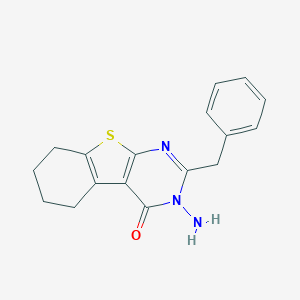
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule exhibits a unique structural and chemical profile that makes it a promising candidate for the development of new therapeutic agents. In
作用机制
The mechanism of action of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
生化和生理效应
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of using Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- in lab experiments is its broad range of pharmacological activities. This compound has been shown to exhibit activity against a range of diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-. One area of interest is the development of new therapeutic agents based on this compound. Researchers may investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Another area of interest is the investigation of the mechanism of action of this compound. Researchers may use molecular modeling and docking studies to identify potential targets of this compound. Additionally, researchers may investigate the downstream effects of this compound on cellular signaling pathways to gain a better understanding of its pharmacological activities.
Conclusion:
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a promising compound with a broad range of pharmacological activities. Its unique structural and chemical profile make it a promising candidate for drug discovery and development. While there are still many questions to be answered about the mechanism of action of this compound, its potential applications in the treatment of a range of diseases make it an exciting area of research for the future.
合成方法
The synthesis of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- involves the reaction of 2-aminobenzothiophene with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. This method has been optimized to produce a high yield of the compound with good purity.
科学研究应用
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
120354-24-7 |
|---|---|
产品名称 |
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- |
分子式 |
C17H17N3OS |
分子量 |
311.4 g/mol |
IUPAC 名称 |
3-amino-2-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c18-20-14(10-11-6-2-1-3-7-11)19-16-15(17(20)21)12-8-4-5-9-13(12)22-16/h1-3,6-7H,4-5,8-10,18H2 |
InChI 键 |
PDRJMGLVHBUVFN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
规范 SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
其他 CAS 编号 |
120354-24-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





